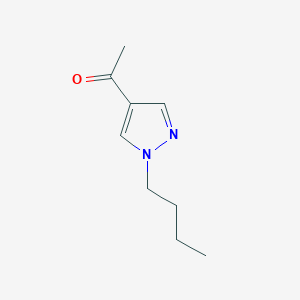
2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol
Descripción general
Descripción
The compound is a derivative of pyrrolidine, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of various bioactive compounds .
Synthesis Analysis
While specific synthesis methods for “2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol” are not available, pyrrolidines can be synthesized through various methods. For instance, one method involves the N-heterocyclization of primary amines with diols .Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “this compound” suggests that there are additional functional groups attached to this ring, including an aminopyrrolidinyl group, a methyl group, and a methoxyphenol group.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrrolidines can undergo a variety of reactions, including C(sp3)-H alkylation and arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrolidine ring and the additional functional groups. Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis Techniques
Research has been conducted on the chemical transformations of 3-aminopyrrolidin-2-ones, showcasing reactions with benzaldehyde to produce azomethines and subsequent transformations into N-substituted 3-aminopyrrolidin-2-ones. This research demonstrates the compound's versatility in synthesizing heterocyclic spiranes through 1,3-dipolar cycloaddition, offering insights into the synthetic applications of aminopyrrolidin derivatives in creating novel chemical structures (I. V. Kostyuchenko et al., 2009).
Antimicrobial and Antibacterial Properties
A study on the synthesis and antimicrobial screening of various thiazolidinone derivatives from 3-{[(1E)-(2'-chloro-7'-methoxyquinoline-3'-yl)methylene]amino}-4-(substitutedphenyldiazenyl)phenol demonstrated potential antibacterial and antifungal activities against different microorganisms. This suggests that derivatives of the mentioned compound could have applications in developing new antimicrobial agents (P. Rana et al., 2008).
Photodynamic Therapy and DNA Interaction
Another study on silicon phthalocyanines, including derivatives similar to the queried compound, explored their binding with calf thymus DNA and their photodynamic therapy (PDT) potential. The research indicated efficient DNA binding and photocleavage activities, suggesting these compounds' usefulness as DNA-targeting PDT agents (Canan Uslan & B. S. Sesalan, 2013).
Antiproliferative Activity Against Cancer Cells
The compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. It exhibited promising antiproliferative activity towards human cancer cells, highlighting the potential therapeutic applications of such compounds in cancer treatment (Hidemitsu Minegishi et al., 2015).
Synthesis of Schiff Base Ligands for Material Science
Research on the synthesis, crystal structures, and fluorescence studies of new Zn(II) complexes with multidentate Schiff base ligands demonstrated the potential use of these compounds in material science, particularly as photoactive materials due to their intraligand fluorescence properties (Yufei Ji et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could involve synthesizing “2-((3-Aminopyrrolidin-1-yl)methyl)-6-methoxyphenol” and studying its properties and potential applications. Given the wide range of biological activities exhibited by pyrrolidines and their derivatives, this compound could have potential uses in medicinal chemistry .
Propiedades
IUPAC Name |
2-[(3-aminopyrrolidin-1-yl)methyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-16-11-4-2-3-9(12(11)15)7-14-6-5-10(13)8-14/h2-4,10,15H,5-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJBYCWDCNJOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
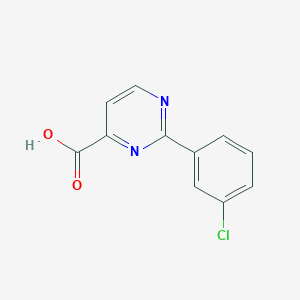
![2-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467983.png)
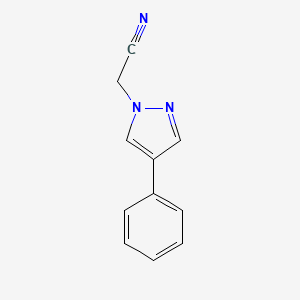
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
![[4-(Quinoxalin-2-yloxy)cyclohexyl]amine](/img/structure/B1467987.png)
![3-{4-[3-(methylamino)propyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1467988.png)
![{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467990.png)
![[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1467991.png)
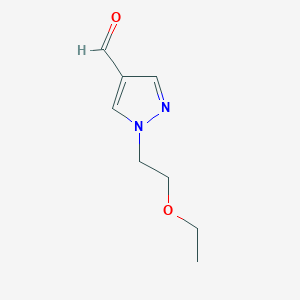
![1-[1-(2-phenylethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467993.png)
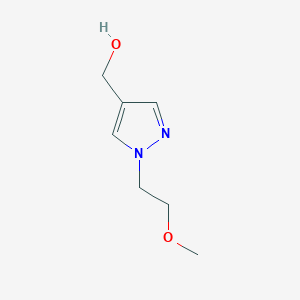
![({1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1467997.png)
